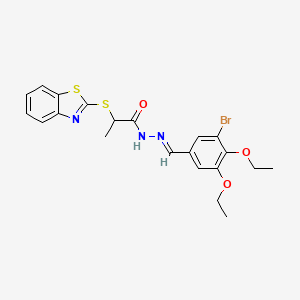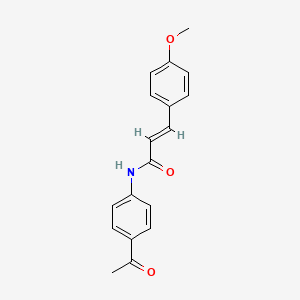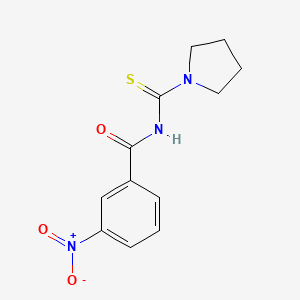![molecular formula C12H14F3NO2S B5700007 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine, also known as TFMSPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including protein kinases and phosphatases, and has been shown to have various biochemical and physiological effects.
作用机制
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine inhibits enzymes by binding to the active site of the enzyme and preventing its activity. It has been shown to bind to the ATP-binding site of protein kinases and the catalytic site of phosphatases. This compound has been shown to be a competitive inhibitor of protein kinases and a non-competitive inhibitor of phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of protein kinases such as PKC and MAPK. This compound has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of GSK3. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of MAPK. This compound has also been shown to have neuroprotective effects by inhibiting the activity of PP1 and PP2A.
实验室实验的优点和局限性
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has several advantages for lab experiments. It is a potent inhibitor of several enzymes and can be used at low concentrations. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a non-specific inhibitor and can inhibit multiple enzymes. This compound can also have off-target effects and can inhibit enzymes that are not its primary target.
未来方向
There are several future directions for the use of 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine in scientific research. One direction is to investigate the role of this compound in the regulation of other cellular processes such as autophagy and DNA repair. Another direction is to develop more specific inhibitors of protein kinases and phosphatases using this compound as a lead compound. Finally, this compound can be used in the development of new therapies for cancer and neurodegenerative diseases.
合成方法
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine can be synthesized using a multi-step process starting from piperidine. The first step involves the protection of the amino group of piperidine using tert-butyloxycarbonyl (BOC) to give BOC-piperidine. The second step involves the introduction of a sulfonyl group to the phenyl ring using trifluoromethanesulfonic anhydride (Tf2O) to give BOC-protected this compound. The final step involves the removal of the BOC group using trifluoroacetic acid (TFA) to give this compound.
科学研究应用
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been widely used in scientific research as a potent inhibitor of several enzymes. It has been shown to inhibit protein kinases such as protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and glycogen synthase kinase 3 (GSK3). This compound has also been shown to inhibit phosphatases such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This compound has been used in various studies to investigate the role of these enzymes in various cellular processes such as cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
1-[2-(trifluoromethylsulfonyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)19(17,18)11-7-3-2-6-10(11)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVMMNAYGOPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)

![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)



![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)

![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)